molecular formula C11H8ClNO2 B178594 Methyl 2-chloroquinoline-3-carboxylate CAS No. 16498-85-4

Methyl 2-chloroquinoline-3-carboxylate

Cat. No. B178594
CAS RN: 16498-85-4
M. Wt: 221.64 g/mol
InChI Key: OVPJNOFBMQEIGW-UHFFFAOYSA-N
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Description

“Methyl 2-chloroquinoline-3-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It is a member of the quinoline family, which are heterocyclic compounds that have been used in drug development due to their various biological activities .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to “Methyl 2-chloroquinoline-3-carboxylate”, has been described in the literature . The synthesis involves the Meth-Cohn method using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Further reactions with various nucleophiles can lead to the formation of "Methyl 2-chloroquinoline-3-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloroquinoline-3-carboxylate” can be analyzed using spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

“Methyl 2-chloroquinoline-3-carboxylate” can undergo various chemical reactions. For example, it can participate in Friedlander condensations of o-aminobenzophenones and diethylmalonate . It can also react with hydroxylamine hydrochloride and sodium methylate in methanol .


Physical And Chemical Properties Analysis

“Methyl 2-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It has a high GI absorption and is BBB permeant . Its water solubility is moderate, with a Log S (SILICOS-IT) of -4.4 .

Scientific Research Applications

Synthesis of Quinoline Ring Systems

Quinolines are aromatic compounds with significant medicinal and pharmaceutical properties. Methyl 2-chloroquinoline-3-carboxylate serves as a precursor in the synthesis of quinoline ring systems, which are foundational structures for many therapeutic agents. The compound’s reactivity allows for the construction of fused or binary quinoline-core heterocyclic systems, which are essential in developing new drugs .

Antimicrobial Agents

Due to the nitrogen atom in its structure, quinoline derivatives exhibit potent antimicrobial activitiesMethyl 2-chloroquinoline-3-carboxylate can be used to develop new antibacterial and antifungal agents, particularly targeting resistant strains of bacteria and fungi .

Anti-inflammatory Drugs

The anti-inflammatory properties of quinoline derivatives make them suitable for the development of anti-inflammatory drugsMethyl 2-chloroquinoline-3-carboxylate can be utilized to synthesize compounds that can potentially treat conditions like arthritis and other inflammatory diseases .

Anticancer Research

Quinoline compounds have shown promise in anticancer researchMethyl 2-chloroquinoline-3-carboxylate could be instrumental in creating anticancer agents due to its ability to interfere with cell proliferation and DNA replication processes in cancer cells .

Antiplasmodial Activity

Malaria is a significant global health issue, and quinoline derivatives have historically been used to combat itMethyl 2-chloroquinoline-3-carboxylate has potential applications in synthesizing antiplasmodial agents, contributing to the fight against malaria .

Antituberculosis Agents

Tuberculosis remains a leading cause of death worldwide. Quinoline derivatives, including Methyl 2-chloroquinoline-3-carboxylate , are being explored for their antituberculosis activity, which could lead to new treatments for this persistent disease .

Cardiovascular Drug Development

Quinoline derivatives can also play a role in cardiovascular drug developmentMethyl 2-chloroquinoline-3-carboxylate may be used to create compounds that act as anti-hypertensive agents, helping to manage high blood pressure and related cardiovascular conditions .

Neurological Disorders

Research into treatments for neurological disorders can benefit from quinoline derivativesMethyl 2-chloroquinoline-3-carboxylate might be used in synthesizing compounds that target neurological pathways, offering potential treatments for diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

The safety data sheet for “Methyl 2-chloroquinoline-3-carboxylate” indicates that it has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 2-chloroquinoline-3-carboxylate” could involve further exploration of its biological activities and potential applications in drug development . More research could also be conducted to improve the synthesis methods and understand its mechanism of action .

properties

IUPAC Name

methyl 2-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPJNOFBMQEIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450115
Record name METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16498-85-4
Record name METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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